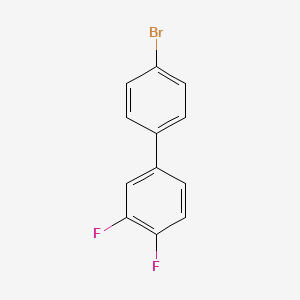

4-Bromo-3',4'-difluorobiphenyl

Description

4-Bromo-3',4'-difluorobiphenyl is a halogenated biphenyl derivative featuring a bromine atom at the para position of one benzene ring and fluorine atoms at the meta and para positions of the adjacent ring. Its molecular formula is C₁₂H₇BrF₂, with a molecular weight of 269.08 g/mol. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s reactivity, which facilitates selective bond formation . The fluorine atoms enhance electronic effects, influencing reactivity and stability in catalytic processes .

Propriétés

IUPAC Name |

4-(4-bromophenyl)-1,2-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJPNMFHHRACQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’,4’-difluorobiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-3’,4’-difluorobiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability. The choice of reagents, catalysts, and solvents is critical to ensure cost-effectiveness and environmental sustainability .

Analyse Des Réactions Chimiques

Reaction Mechanisms and Key Substituent Effects

The bromine atom at the para position (4') and fluorine atoms at the 3' and 4 positions create a complex electronic environment:

-

Bromine (Br) : Acts as a good leaving group, enabling nucleophilic aromatic substitution (NAS) under basic or polar aprotic conditions.

-

Fluorine (F) : Electron-withdrawing groups that deactivate the aromatic ring toward electrophilic substitution but can activate specific positions for nucleophilic attacks.

The position of fluorine substituents strongly influences regioselectivity. For example, in 4-bromo-3,3'-difluorobiphenyl, the ortho/para-directing effects of fluorine may compete with the deactivating nature of the substituents.

Nucleophilic Aromatic Substitution (NAS)

The bromine atom is highly reactive toward nucleophilic displacement. Example conditions include:

-

Reagents : Amines (e.g., NH₃), hydroxyl ions (OH⁻), or alkoxide ions.

-

Mechanism : The electron-withdrawing fluorine atoms stabilize the negative charge in the transition state, facilitating substitution.

Cross-Coupling Reactions

Palladium-catalyzed reactions are common for biphenyl derivatives:

-

Suzuki-Miyaura Coupling : Replacement of bromine with aryl or alkenyl groups using organoboron reagents (e.g., arylboronic acids).

-

Homo-Coupling : Formation of biaryl bonds via palladium-mediated coupling, as demonstrated in similar brominated biphenyls .

Reaction Conditions and Outcomes

Structural and Reactivity Comparisons

Table 1: Comparison of Halogenated Biphenyl Reactions

Challenges and Considerations

-

Steric Hindrance : Ortho-fluorine groups may complicate substitution reactions.

-

Byproduct Formation : Possible generation of HBr or HF during reactions, requiring careful waste management.

-

Regioselectivity : Competing directing effects of fluorine and bromine demand precise control of reaction conditions.

While direct experimental data for 4-Bromo-3',4'-difluorobiphenyl is limited, its reactivity can be extrapolated from analogous compounds. Further studies would clarify its specific behavior in diverse reaction systems.

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

4-Bromo-3',4'-difluorobiphenyl serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of an aryl halide (in this case, this compound) with an organoboron compound, facilitated by a palladium catalyst under specific conditions (e.g., using potassium carbonate as a base and toluene or ethanol as solvents) .

Case Study: Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals. For instance, it can be involved in the preparation of biologically active compounds that exhibit anti-inflammatory or antibacterial properties . The ability to modify its halogen substituents makes it versatile for tailoring the reactivity and biological activity of synthesized compounds.

Materials Science

Liquid Crystals and OLEDs

In materials science, this compound is significant for developing advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). The electronic properties imparted by the bromine and fluorine substituents enhance the performance of these materials in electronic applications .

Table: Comparison of Halogenated Biphenyls in Material Applications

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Two fluorine and one bromine substituent | Liquid crystals, OLEDs |

| 4-Bromo-4'-fluorobiphenyl | One bromine and one fluorine | Similar applications |

| 4-Fluoro-3,3'-difluorobiphenyl | Three fluorine atoms | Different electronic properties |

| 4-Bromo-2-fluorobiphenyl | One bromine and one fluorine at different positions | Alters reactivity |

Biological Applications

Medicinal Chemistry

Research indicates that compounds similar to this compound can exhibit significant biological activities. For example, studies have shown that alterations in halogen substituents can modulate the reactivity of these compounds in nucleophilic substitution reactions, potentially leading to new therapeutic agents .

Case Study: Anti-inflammatory Activity

In a study focusing on non-steroidal anti-inflammatory drugs (NSAIDs), modifications involving biphenyl derivatives demonstrated enhanced anti-inflammatory effects while reducing toxicity compared to their parent compounds . This suggests that this compound could be explored further for its potential medicinal applications.

Mécanisme D'action

The mechanism of action of 4-Bromo-3’,4’-difluorobiphenyl in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack. The bromine atom serves as a leaving group, facilitating the substitution reaction .

Comparaison Avec Des Composés Similaires

4-Bromo-2,5,2',5'-tetrafluorobiphenyl (C₁₂H₅BrF₄)

- Molecular Weight : 315.03 g/mol.

- Synthesis : Prepared via Suzuki coupling using 1,4-dibromo-2,5-difluorobenzene and 2,5-difluorophenyl boronic ester under Pd(PPh₃)₄ catalysis .

- Key Differences : Additional fluorine atoms at the 2' and 5' positions increase electron-withdrawing effects, lowering π-electron density compared to 4-Bromo-3',4'-difluorobiphenyl. This enhances oxidative stability but reduces nucleophilic substitution rates .

3-Bromo-3',4',5'-trifluorobiphenyl (C₁₂H₆BrF₃)

- Molecular Weight : 287.08 g/mol.

- Structure : Bromine at the meta position and fluorine at 3',4',5' positions.

- Reactivity: Meta-substituted bromine reduces steric hindrance compared to para-substituted analogs, favoring electrophilic substitution at the para position of the non-brominated ring .

4'-Bromo-3,4-difluoro-1,1'-biphenyl (CAS 124388-28-9)

- Structure : Bromine on the second ring (4') with fluorine at 3,4 positions.

- Applications : Used in liquid crystal precursors; the asymmetrical fluorine distribution alters mesogenic properties compared to symmetrical difluoro derivatives .

Physical and Chromatographic Properties

| Compound | Molecular Weight (g/mol) | Retention Time (s) | Melting Point (°C) |

|---|---|---|---|

| This compound | 269.08 | N/A | Not reported |

| 2,2'-Difluorobiphenyl | 190.17 | 1078–1248 | 94–94.5 |

| 4,4'-Difluorobiphenyl | 190.17 | N/A | 92–93 |

Notes:

- Fluorine substitution at ortho positions (e.g., 2,2'-difluorobiphenyl) increases melting points due to enhanced dipole-dipole interactions .

- Bromine addition raises molecular weight significantly, impacting solubility in polar solvents .

Data Tables

Table 1: Substituent Impact on Reactivity

Interpretation : Higher fluorine content correlates with lower yields due to increased steric and electronic hindrance.

Research Findings

- Electronic Effects : Fluorine atoms at 3' and 4' positions in this compound reduce electron density at the brominated ring, accelerating oxidative addition in Pd-catalyzed reactions .

- Thermal Stability : Symmetrical difluoro substitution (e.g., 4,4'-difluorobiphenyl) enhances thermal stability compared to asymmetrical analogs .

Activité Biologique

4-Bromo-3',4'-difluorobiphenyl (C12H8BrF2) is an organic compound belonging to the biphenyl family, characterized by the presence of a bromine atom and two fluorine atoms on its biphenyl structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique electronic properties and potential biological activities.

The molecular structure of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. The halogen substituents significantly affect its electronic distribution, reactivity, and interactions with biological targets.

Biological Activity

Research into the biological activities of this compound has revealed several promising applications:

- Anticancer Activity : Studies have indicated that compounds with similar structures may exhibit anticancer properties by inhibiting key cellular pathways involved in tumor growth. For instance, brominated biphenyl derivatives have been shown to target bromodomains, which play a crucial role in chromatin remodeling and gene expression regulation in cancer cells .

- Antimicrobial Properties : There is evidence suggesting that biphenyl derivatives can possess antimicrobial activity against various pathogens. This activity is often linked to their ability to disrupt bacterial cell membranes or interfere with essential metabolic processes .

- Inhibition of Protein Targets : The compound has been explored for its potential to inhibit specific proteins involved in disease mechanisms. For example, structural analogs have been developed that selectively inhibit bromodomain-containing proteins, which are implicated in cancer and inflammatory diseases .

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that certain derivatives of biphenyl compounds can effectively inhibit cancer cell proliferation. For example, a study focusing on the bromodomain inhibitor series showed that modifications to the biphenyl structure enhanced selectivity and potency against specific targets like BRD9, a protein associated with oncogenesis .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how variations in substituents affect biological activity. For instance, the introduction of fluorine atoms has been correlated with increased potency against certain cancer cell lines while maintaining low toxicity towards normal cells .

- Toxicity Assessments : Evaluations of cytotoxicity have shown that many brominated biphenyl compounds exhibit minimal toxicity at therapeutic concentrations. This characteristic is crucial for their development as potential therapeutic agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.